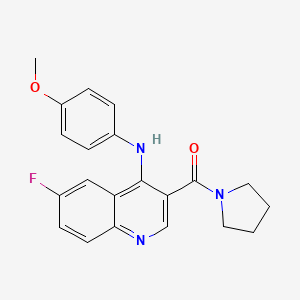
(6-Fluoro-4-((4-methoxyphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a quinoline-based compound. The quinoline ring system is a versatile heterocyclic scaffold that is found in many biologically active compounds . The compound also contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle . Pyrrolidine rings are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of quinoline-based compounds like(6-Fluoro-4-((4-methoxyphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone often involves the incorporation of substituents into various positions of the quinoline ring or by means of annelation . The exact synthetic approach for this specific compound is not available in the retrieved data.
Wissenschaftliche Forschungsanwendungen
(6-Fluoro-4-((4-methoxyphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone has been studied extensively for its potential applications in scientific research. This compound has been shown to have a variety of biological and biochemical effects, making it useful for a wide range of experiments. Some of the most common research applications for this compound include studies of enzyme activity, protein structure, and cellular signaling pathways.
Wirkmechanismus
The mechanism of action for (6-Fluoro-4-((4-methoxyphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is not yet fully understood. However, it is believed that this compound interacts with specific enzymes and proteins in the body, altering their activity and function. This interaction can lead to a variety of biochemical and physiological effects, which can be studied in detail using this compound.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, which play a key role in cellular signaling pathways. Additionally, this compound has been shown to alter the structure and function of specific proteins in the body, leading to changes in cellular activity and function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (6-Fluoro-4-((4-methoxyphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone in lab experiments is its unique structure and potential for use in a variety of experiments. This compound has been shown to have a wide range of biological and biochemical effects, making it useful for a variety of research applications. However, one of the limitations of using this compound is that its mechanism of action is not yet fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are a variety of future directions for research on (6-Fluoro-4-((4-methoxyphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone. One potential direction is to further explore the compound's mechanism of action, in order to gain a better understanding of its effects on specific enzymes and proteins in the body. Additionally, this compound could be further studied for its potential applications in drug development, as it has been shown to have a variety of biological and biochemical effects that could be useful in treating a wide range of diseases and conditions. Finally, future research could explore the potential for using this compound in combination with other drugs or compounds, in order to enhance its effects and create new treatment options.
Synthesemethoden
The synthesis of (6-Fluoro-4-((4-methoxyphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a complex process that involves several steps. The first step involves the reaction of 4-methoxyaniline with 2,3-dichloro-6-fluoroquinoline to form the intermediate product. This intermediate product is then reacted with pyrrolidine and sodium hydride to form the final product.
Eigenschaften
IUPAC Name |
[6-fluoro-4-(4-methoxyanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c1-27-16-7-5-15(6-8-16)24-20-17-12-14(22)4-9-19(17)23-13-18(20)21(26)25-10-2-3-11-25/h4-9,12-13H,2-3,10-11H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVKVXAGPZJDNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B2899533.png)


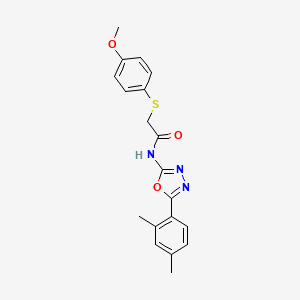
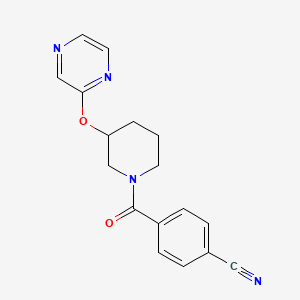
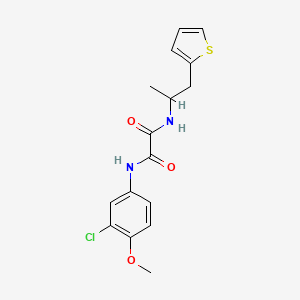
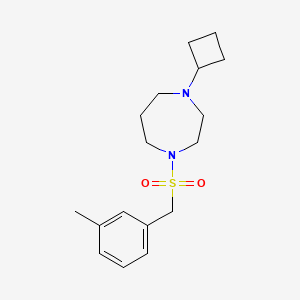
![N-[2-Methoxy-2-(2-methylphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2899544.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2899546.png)
![N-[(2-chlorophenyl)methyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide](/img/structure/B2899547.png)
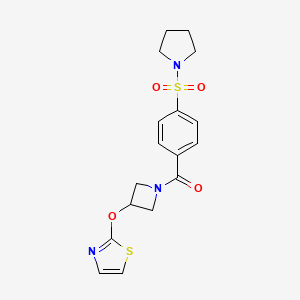
![5-((3-Bromophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2899550.png)
![N-(3-(dimethylamino)propyl)-4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2899551.png)
![2-Benzyl-5-[(4-methoxyphenyl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2899553.png)
